molecular formula C18H15N3O2 B3140957 N'-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478062-92-9

N'-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No.: B3140957
CAS No.: 478062-92-9
M. Wt: 305.3 g/mol
InChI Key: SATGOWLCENJTDP-UHFFFAOYSA-N
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Description

N'-Benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a carbohydrazide derivative featuring a benzoyl group at the N'-position and a 1H-pyrrol-1-yl substituent at the 2-position of the benzene ring. This compound belongs to a class of hydrazide derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structure combines aromatic and heterocyclic motifs, enabling interactions with biological targets such as kinases and DNA.

Properties

IUPAC Name

N'-benzoyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(14-8-2-1-3-9-14)19-20-18(23)15-10-4-5-11-16(15)21-12-6-7-13-21/h1-13H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATGOWLCENJTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234808
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-benzoylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478062-92-9
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-benzoylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478062-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-benzoylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with benzoyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

  • N'-(4-Chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide ():
    Replacing the benzoyl group with a 4-chlorobenzoyl moiety introduces an electron-withdrawing chlorine atom. This modification likely enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets, such as kinases. The chloro-substituted derivative may exhibit improved bioactivity compared to the parent compound due to increased electron deficiency .

  • N'-(Arylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides (): These derivatives feature arylidene groups (e.g., 2,4-dimethoxy, 3,4,5-trimethoxy) instead of benzoyl. For example, the 3,4,5-trimethoxy derivative (5c) showed a melting point of 225–230°C, higher than typical benzoyl derivatives, suggesting increased crystallinity due to hydrogen bonding .

Heterocyclic Modifications

  • Pyrazole vs. Pyrrole Derivatives ():
    Replacing the pyrrole ring with pyrazole (e.g., N'-(4-hydroxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide, 3a) introduces an additional nitrogen atom, altering hydrogen-bonding capabilities. Pyrazole-containing compounds (e.g., 3b, 3d) exhibit distinct IR spectra with C=N stretches near 1600 cm⁻¹ and NH signals in NMR around δ 8.3 ppm, differing from pyrrole’s aromatic proton environments . In biological contexts, pyrrolyl derivatives like C8 and C18 () demonstrated strong PLK1 inhibition (ΔG = −9.7 kcal/mol) via interactions with Cys133, a key residue in ATP-binding pockets, whereas pyrazole analogs may target alternate residues .

  • Thienylmethylene Substitution (): The compound 2-(1H-pyrrol-1-yl)-N'-[(1Z)-thien-2-ylmethylene]benzohydrazide (C16H13N3OS, MW 295.36) replaces the benzoyl group with a thiophene-based moiety. The thienyl group’s smaller size compared to benzoyl may reduce steric hindrance, favoring interactions with shallow binding sites .

Biological Activity

N'-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, with the molecular formula C18H15N3O2C_{18}H_{15}N_{3}O_{2}, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15N3O2C_{18}H_{15}N_{3}O_{2}
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 478062-92-9
  • Physical State : Solid

Synthesis

The synthesis of this compound typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with benzoyl chloride under basic conditions. This reaction is conducted in an organic solvent, often using triethylamine to neutralize the hydrochloric acid produced during the reaction. The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with critical cellular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular replication.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly in cancer cells, leading to growth inhibition.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated its effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further investigation into its mechanism and efficacy in vivo.
  • Anticancer Research : Another study published in Cancer Letters demonstrated that the compound could enhance the effects of conventional chemotherapeutic agents when used in combination therapy, suggesting a synergistic effect that could improve treatment outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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